

Protocol for GC-MS analysis of 4-phenylpentan-2-ol

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Compound of Interest

Compound Name: 4-Phenylpentan-2-ol

CAS No.: 77614-49-4

Cat. No.: B12641700

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An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **4-phenylpentan-2-ol**.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the identification and quantification of **4-phenylpentan-2-ol** using Gas Chromatography-Mass Spectrometry (GC-MS). **4-phenylpentan-2-ol** (C₁₁H₁₆O, Mol. Wt.: 164.24 g/mol) is an aromatic alcohol whose analysis is relevant in various chemical and pharmaceutical contexts.^{[1][2]} The methodology presented herein provides a robust framework for sample preparation, instrumental setup, and data analysis, ensuring high sensitivity and selectivity. This guide is intended for researchers requiring a reliable method for the analysis of this compound in diverse matrices.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass

spectrometry.[3] The sample is first vaporized and injected into the GC system, where it is carried by an inert gas through a capillary column.[4] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[5] As **4-phenylpentan-2-ol** elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification and confirmation.[6]

Experimental Protocol

This section provides a detailed methodology for the analysis of **4-phenylpentan-2-ol**.

Apparatus and Materials

- Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).[3]
- GC Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness), is recommended.[3][7]
- Reagents:
 - **4-phenylpentan-2-ol** analytical standard
 - High-purity volatile organic solvents (e.g., dichloromethane, hexane, ethyl acetate).[7]
 - Carrier Gas: Helium (99.999% purity).[8]
- Glassware & Consumables:
 - Volumetric flasks and pipettes
 - Autosampler vials (1.5 mL) with inserts.[7]
 - Syringe filters (0.22 μm).[9]
 - Microsyringes.[4]

Standard Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-phenylpentan-2-ol** standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask.
- Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the primary stock solution.

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.[\[10\]](#)

- Liquid Samples (e.g., reaction mixtures):
 - Dilute the sample with a compatible solvent (e.g., dichloromethane) to bring the analyte concentration within the calibration range (target ~10 µg/mL).[\[7\]](#)[\[9\]](#)
 - If the sample contains solid particles, centrifuge or filter it through a 0.22 µm filter to prevent clogging of the GC inlet.[\[9\]](#)
 - Transfer the final solution to a GC autosampler vial.
- Solid Samples:
 - Dissolve a known quantity of the solid sample in a suitable volatile solvent.[\[9\]](#)
 - Use techniques like sonication to ensure complete dissolution.
 - Filter the resulting solution and dilute as necessary before transferring to a vial.[\[9\]](#)
- Complex Matrices (e.g., biological fluids):
 - Employ an extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate and concentrate the analyte while removing interfering matrix components.[\[6\]](#)

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.

Parameter	Setting	Notes
GC System		
Inlet Mode	Splitless	Recommended for trace analysis to maximize sensitivity.[7]
Inlet Temperature	250 °C	Ensures rapid vaporization of the analyte.[3]
Injection Volume	1 µL	A standard volume for capillary columns.[4]
Carrier Gas	Helium	Inert and provides good separation efficiency.[5]
Flow Rate	1.0 mL/min (Constant Flow)	A typical flow rate for a 0.25 mm ID column.[3]
Oven Program	Initial: 80°C, hold 1 min	Allows for focusing of early eluting peaks.
Ramp: 15°C/min to 280°C	A moderate ramp rate suitable for separating aromatic compounds.[3]	
Hold: 5 min at 280°C	Ensures elution of any high-boiling point compounds.	
MS System		
Ion Source	Electron Ionization (EI)	Standard ionization technique for GC-MS.[8]
Ionization Energy	70 eV	Provides reproducible fragmentation patterns.[3]
Source Temperature	230 °C	A standard source temperature to maintain compound integrity. [3]

Quadrupole Temp.	150 °C	Ensures stable mass analysis. [8]
Transfer Line Temp.	280 °C	Prevents condensation of the analyte between the GC and MS.[3]
Solvent Delay	3-5 min	Prevents the solvent peak from saturating the detector.
Scan Range	40 - 400 m/z	Covers the molecular ion and expected fragments of the analyte.[8]

Data Presentation and Analysis Identification

The identity of **4-phenylpentan-2-ol** is confirmed by matching both its retention time from the GC chromatogram and its mass spectrum against a known analytical standard.

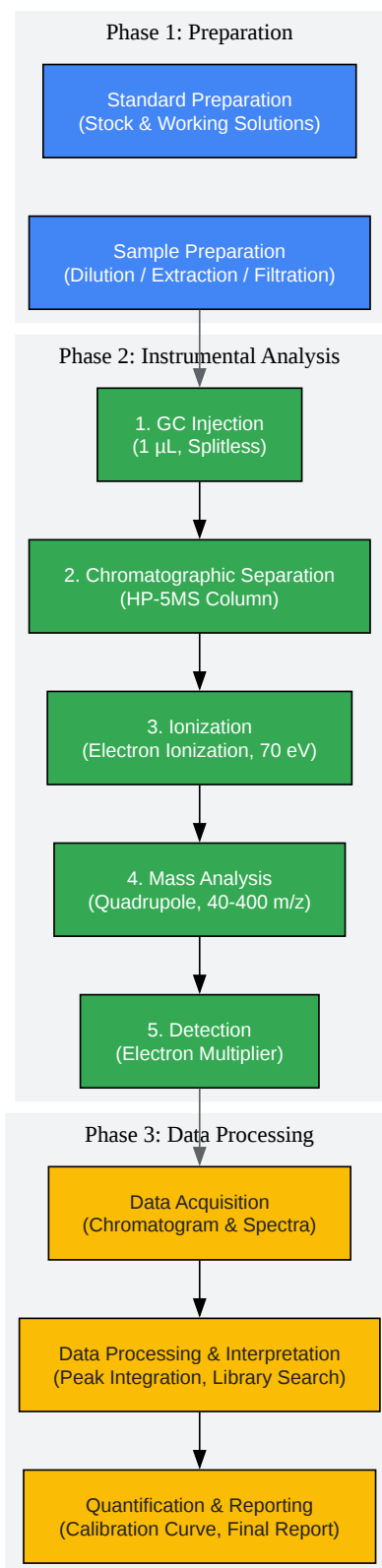
Quantitative Data

The following table summarizes key quantitative data for **4-phenylpentan-2-ol**. The mass fragments are predicted based on common fragmentation pathways for secondary alcohols, such as alpha cleavage and dehydration.[11]

Property	Value	Reference
Molecular Formula	C11H16O	[1][2]
Molecular Weight	164.12 g/mol (monoisotopic)	[1]
Expected Retention Time	8 - 12 min	(Estimated based on parameters)
Key Mass Fragments (m/z)		
164	Molecular Ion [M] ⁺	[1]
146	[M-H ₂ O] ⁺ (Dehydration)	[11]
119	[M-C ₂ H ₅ O] ⁺ (Alpha Cleavage)	[11]
91	[C ₇ H ₇] ⁺ (Tropylium ion)	
45	[C ₂ H ₅ O] ⁺ (Base Peak, Alpha Cleavage)	[11]

Experimental Workflow Diagram

The logical flow of the GC-MS analysis protocol is visualized below.



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Caption: Workflow for GC-MS analysis of **4-phenylpentan-2-ol**.

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